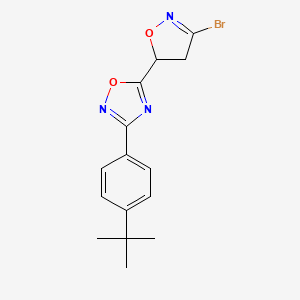
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is an isotope-labeled derivative of Oxibendazole, which is an anthelmintic compound. This compound is used primarily in research settings to study the pharmacokinetics and metabolic pathways of Oxibendazole. The deuterium labeling (d7) allows for precise tracking and analysis in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves the incorporation of deuterium atoms into the Oxibendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the consistent incorporation of deuterium atoms and the formation of the hydrochloride salt for stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups .
Applications De Recherche Scientifique
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is similar to that of Oxibendazole. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation impairs glucose uptake by the parasites, depleting their glycogen stores and leading to their eventual death. The deuterium labeling does not alter the fundamental mechanism but allows for more precise tracking in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxibendazole: The parent compound, used as an anthelmintic.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A related compound used to treat parasitic worm infections.
Uniqueness
N-(Demethyl formate) Oxibendazole-d7 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise tracking and analysis that is not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C10H14ClN3O |
|---|---|
Poids moléculaire |
234.73 g/mol |
Nom IUPAC |
6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H/i1D3,2D2,5D2; |
Clé InChI |
OQKLRUULRUKCQT-PTQLSAJZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)N.Cl |
SMILES canonique |
CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


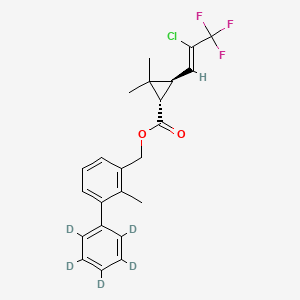
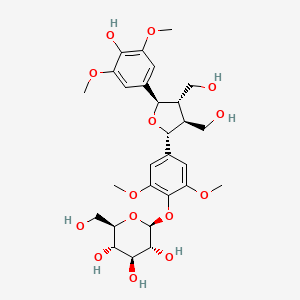
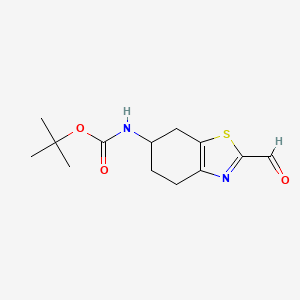

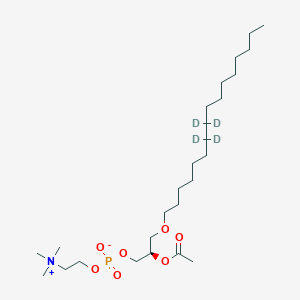
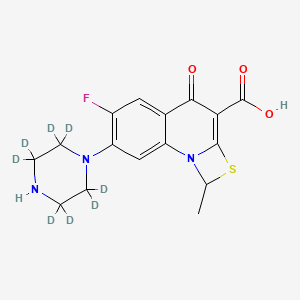
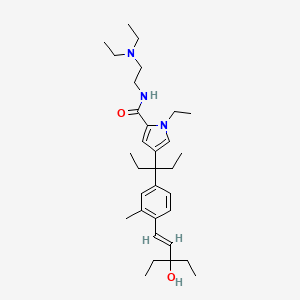


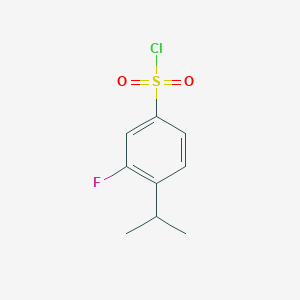
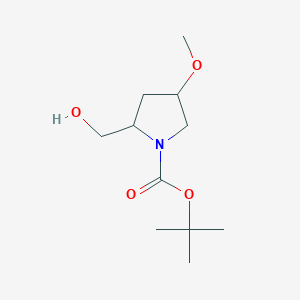
![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)
